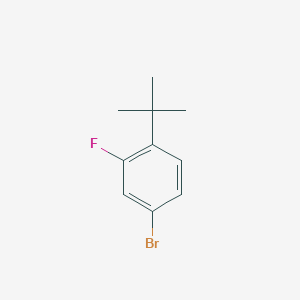

4-Bromo-1-(tert-butyl)-2-fluorobenzene

Description

Significance of Halogenated Aromatic Compounds in Synthetic Methodologies and Material Sciences

Halogenated aromatic compounds are fundamental components in the toolkit of a synthetic chemist. nih.gov Their utility stems from the ability of the halogen atom to serve as a versatile functional group, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. Electrophilic aromatic substitution is a primary method for introducing halogens to aromatic rings. taylorfrancis.com The bromination of benzene (B151609), for instance, is a classic substitution reaction where a hydrogen atom on the benzene ring is replaced by a bromine atom, often facilitated by a Lewis acid catalyst like iron(III) bromide (FeBr₃). makingmolecules.comkhanacademy.orgrutgers.edu

These halogenated synthons are especially crucial as precursors in a multitude of cross-coupling reactions, including the Suzuki-Miyaura, Stille, and Buchwald-Hartwig aminations. wikipedia.orgnih.govrsc.org The development of efficient catalysts for these transformations has made even sterically hindered or electron-deficient aryl halides viable coupling partners. researchgate.net For example, 4-bromofluorobenzene is a standard substrate used in cross-coupling reactions to create compounds containing a 4-fluorophenyl group. wikipedia.org

Beyond synthetic intermediates, halogenated aromatic hydrocarbons are integral to material sciences and various industries. nih.goviloencyclopaedia.org They are used in the production of pharmaceuticals, agrochemicals, dyes, and advanced polymers. nih.govnumberanalytics.comnumberanalytics.com The incorporation of fluorine, in particular, can significantly alter a molecule's physical and chemical properties, leading to enhanced thermal stability and chemical resistance in polymers. nih.govacs.org Halogenated aromatics have been used as solvents, insecticides, and intermediates for materials like synthetic rubber and polyvinyl chloride (PVC). iloencyclopaedia.org

Unique Structural Features and Electronic Modulations by Bromine, Fluorine, and tert-Butyl Substituents

The chemical behavior of 4-Bromo-1-(tert-butyl)-2-fluorobenzene is dictated by the interplay of its three distinct substituents, each imparting specific steric and electronic influences on the aromatic ring.

Fluorine: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I) on the aromatic ring, which can decrease the ring's reactivity toward electrophiles. numberanalytics.com This effect can be pronounced, leading to a redistribution of electron density. researchgate.net While it withdraws electron density through the sigma framework, it can also donate electron density through a resonance effect (+R) via its lone pairs, though this effect is generally weaker than its inductive pull. The presence of fluorine can also increase the activation energy for reactions like hydrogenation, thereby enhancing the ring's stability. nih.govacs.org

Bromine: Like fluorine, bromine is an electronegative halogen that deactivates the aromatic ring towards electrophilic substitution through its inductive effect. stackexchange.com However, its ability to donate electrons via resonance is much less efficient compared to fluorine due to the larger size of its 4p orbitals, which results in poor overlap with carbon's 2p orbitals. stackexchange.com Despite this deactivation, the bromine atom is an excellent leaving group, making it the primary site for reactivity in palladium-catalyzed cross-coupling reactions. wikipedia.org

tert-Butyl Group: This bulky alkyl group introduces significant steric hindrance, which can impede the approach of reagents to the adjacent positions on the ring (the ortho positions). numberanalytics.comucalgary.ca Electronically, the tert-butyl group is considered a weak electron-donating group through an inductive effect, which slightly activates the ring towards electrophilic substitution. stackexchange.comvarsitytutors.com This donation stabilizes the transition state during electrophilic attack. stackexchange.com However, its primary influence is often steric, directing incoming groups to less hindered positions, typically the para position. ucalgary.cavarsitytutors.com

The combination of these substituents on a single benzene ring results in a molecule with a complex reactivity profile. The fluorine and bromine atoms modulate the electron density of the ring, while the bulky tert-butyl group sterically shields one side of the molecule, influencing regioselectivity in chemical reactions.

Table 1: Summary of Substituent Effects

| Substituent | Electronic Effect (Inductive) | Electronic Effect (Resonance) | Steric Effect | Primary Role in Reactivity |

|---|---|---|---|---|

| Fluorine | Strong Electron-Withdrawing (-I) numberanalytics.com | Weak Electron-Donating (+R) nih.gov | Small | Modulates ring electronics, enhances stability acs.org |

| Bromine | Electron-Withdrawing (-I) stackexchange.com | Weak Electron-Donating (+R) stackexchange.com | Moderate | Acts as a leaving group in cross-coupling wikipedia.org |

| ***tert*-Butyl** | Weak Electron-Donating (+I) stackexchange.com | N/A (Hyperconjugation is minor) stackexchange.com | Large/Bulky numberanalytics.com | Provides steric hindrance, directs substitution varsitytutors.com |

Structure

3D Structure

Properties

Molecular Formula |

C10H12BrF |

|---|---|

Molecular Weight |

231.10 g/mol |

IUPAC Name |

4-bromo-1-tert-butyl-2-fluorobenzene |

InChI |

InChI=1S/C10H12BrF/c1-10(2,3)8-5-4-7(11)6-9(8)12/h4-6H,1-3H3 |

InChI Key |

SYBXVMUOFUNFOW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)Br)F |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Route Development for 4 Bromo 1 Tert Butyl 2 Fluorobenzene

Direct Halogenation Strategies

Direct halogenation focuses on introducing either the bromine or fluorine atom onto a benzene (B151609) ring already possessing the other necessary substituents. The success of these strategies hinges on the precise control of regioselectivity, governed by the electronic and steric influences of the pre-existing groups.

Regioselective Bromination Approaches

The synthesis of 4-Bromo-1-(tert-butyl)-2-fluorobenzene via direct bromination would start with 1-(tert-butyl)-2-fluorobenzene. In this precursor, the tert-butyl group is a strongly activating, ortho, para-director, while the fluorine atom is a deactivating, yet also ortho, para-directing substituent. The combined directing effects of these two groups synergistically favor electrophilic substitution at the position para to the bulky tert-butyl group, which is also ortho to the fluorine atom (C4 position).

Various brominating agents can be employed to achieve this transformation. N-bromosuccinimide (NBS), often used with a silica (B1680970) gel support, is known for its high regioselectivity in electrophilic aromatic brominations. mdpi.com Similarly, tetraalkylammonium tribromides are recognized for their para-selective bromination of substituted phenols and can be applied to other activated aromatic systems. mdpi.com The use of molecular bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃) is a classic method, though it can sometimes lead to lower selectivity or polybromination if conditions are not carefully controlled. wikipedia.org

Table 1: Reagents for Regioselective Bromination

| Reagent/Catalyst System | Selectivity | Key Features |

|---|---|---|

| N-Bromosuccinimide (NBS) / Silica Gel | High para-selectivity | Mild reaction conditions, good for activated rings. mdpi.com |

| Tetrabutylammonium (B224687) tribromide | High para-selectivity | Offers controlled bromination. mdpi.com |

| Bromine (Br₂) / FeBr₃ | Variable | Classic, powerful brominating agent; selectivity can be an issue. wikipedia.org |

The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or carbon tetrachloride, at controlled temperatures to maximize the yield of the desired 4-bromo isomer and minimize the formation of other byproducts.

Regioselective Fluorination Techniques

Direct regioselective fluorination of an aromatic C-H bond is a challenging transformation. Therefore, the introduction of the fluorine atom is more commonly achieved through nucleophilic substitution on a diazonium salt, a process known as the Balz-Schiemann reaction or a related Sandmeyer-type reaction.

This approach would begin with a precursor like 5-bromo-2-(tert-butyl)aniline. The synthesis of this aniline (B41778) intermediate itself would require a multi-step process. Once obtained, the aniline is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

The subsequent introduction of fluorine is accomplished by treating the diazonium salt with a fluoride (B91410) source. In the classic Balz-Schiemann reaction, fluoroboric acid (HBF₄) is used, leading to the precipitation of the diazonium tetrafluoroborate (B81430) salt. Gentle heating of this isolated salt then decomposes it, releasing nitrogen gas and yielding the desired aryl fluoride. Modern variations of this reaction may employ other fluoride sources. This method offers excellent regiochemical control, as the position of the fluorine atom is predetermined by the position of the amino group in the precursor. google.com

Introduction of the tert-Butyl Moiety

This synthetic strategy involves attaching the sterically demanding tert-butyl group to a bromo-fluorinated aromatic ring.

Friedel-Crafts Alkylation Protocols for Bulky Substituent Integration

The Friedel-Crafts alkylation is a cornerstone of C-C bond formation in aromatic chemistry. cerritos.edu To synthesize this compound, the logical starting material would be 3-bromo-1-fluorobenzene. The reaction involves treating this substrate with a tert-butylating agent, such as tert-butyl chloride or tert-butanol, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃) or a protic acid like sulfuric acid. cerritos.edumnstate.edu

The regiochemical outcome is dictated by the directing effects of the bromo and fluoro substituents. Both are ortho, para-directors. On the 3-bromo-1-fluorobenzene ring, the positions are:

Position 2: Ortho to both fluorine and bromine (sterically hindered).

Position 4: Ortho to bromine and para to fluorine (electronically favored).

Position 6: Ortho to fluorine and para to bromine (electronically favored).

Due to the significant steric bulk of the incoming tert-butyl group, substitution at the less hindered position 6 would be expected to be a major product. However, achieving exclusive substitution at the desired C1 position (to yield the target compound when starting from a different isomer) is challenging due to these competing factors. Over-alkylation, where more than one tert-butyl group is added, is also a potential side reaction, as the introduction of the first alkyl group activates the ring towards further substitution. youtube.com Using a bulky starting material can sometimes limit overalkylation due to steric hindrance. cerritos.edu

Table 2: Friedel-Crafts Alkylation Parameters

| Alkylating Agent | Catalyst | Key Considerations |

|---|---|---|

| tert-Butyl Chloride | AlCl₃, FeCl₃ | Standard Lewis acid catalysis; catalyst must be anhydrous. cerritos.edu |

| tert-Butanol | H₂SO₄ | Protic acid catalysis; avoids the need for metal halides. mnstate.eduedubirdie.com |

Alternative Alkylation and Cycloalkylation Methods

Given the limitations of the Friedel-Crafts reaction, alternative methods for introducing tert-alkyl groups have been developed. One notable strategy involves the activation of tertiary benzylic alcohols. nih.gov In a protocol developed to access "Friedel-Crafts-restricted" compounds, a tertiary alcohol precursor is activated with thionyl chloride (SOCl₂) or concentrated HCl. The resulting intermediate is then treated with an organometallic reagent like trimethylaluminum (B3029685) to install the alkyl group. nih.gov While this specific method was demonstrated for preparing meta-substituted products, the principle of activating a different functional group for subsequent alkylation represents a viable alternative to direct electrophilic substitution on the aromatic ring.

Multi-Step Synthesis from Precursors

Multi-step synthesis provides a highly controlled and versatile route to complex substituted benzenes by building the molecule sequentially. A common and practical starting material for synthesizing this compound is 4-bromo-2-fluoroaniline (B1266173). chemicalbook.comresearchgate.net

A plausible synthetic sequence could be:

Nitration: Starting with 2-fluoroaniline, nitration using nitric acid and sulfuric acid would predominantly place the nitro group para to the activating amino group, yielding 2-fluoro-4-nitroaniline.

Bromination: Alternatively, starting with o-fluoroaniline, a bromination step using bromine and a suitable solvent like dichloromethane can yield 4-bromo-2-fluoroaniline. google.com

Diazotization: The resulting 4-bromo-2-fluoroaniline can be converted into a diazonium salt as described in section 2.1.2.

Introduction of the tert-Butyl Group: The diazonium salt can then be subjected to reactions to replace the diazo group. While less common than halogen or cyano group introduction, specific radical reactions or transition-metal-catalyzed couplings could potentially be employed to introduce the tert-butyl moiety.

Another well-documented multi-step pathway begins with 1-fluoro-2-nitrobenzene. chemicalbook.com

Bromination: This starting material can be regioselectively brominated at the C4 position (para to the fluorine and meta to the deactivating nitro group) using N-bromosuccinimide to yield 4-bromo-1-fluoro-2-nitrobenzene. chemicalbook.com

Reduction: The nitro group is then reduced to an amino group using reagents like iron powder in the presence of an acid (e.g., ammonium (B1175870) chloride or acetic acid), yielding 4-bromo-2-fluoroaniline. chemicalbook.com

Final Transformation: This aniline is a key intermediate that can then be transformed into the target compound, for instance, via a Sandmeyer-type reaction to replace the amino group with another substituent, or potentially through a sequence that builds the tert-butyl group.

These multi-step routes, while longer, offer superior control over the final substitution pattern, circumventing the regioselectivity issues often encountered in direct substitution on a highly substituted ring.

Pathways Involving Halogen-Metal Exchange

Halogen-metal exchange is a powerful and widely utilized transformation in organic synthesis for the preparation of organometallic reagents, which can then be functionalized. wikipedia.orgucla.edu This method is particularly effective for creating aryl-lithium or aryl-Grignard reagents from aryl halides. wikipedia.org The reaction rate typically follows the trend I > Br > Cl, making aryl bromides common substrates for this exchange. wikipedia.org

A plausible route to this compound via this pathway could start from 1,4-dibromo-2-fluorobenzene (B72686). thermofisher.comsigmaaldrich.com The selective metalation of this precursor is key. The reaction of an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), with 1,4-dibromo-2-fluorobenzene would preferentially occur at the C4-Br bond. This selectivity arises because the C-Br bond at the 4-position is more accessible and electronically favored for exchange compared to the C-Br bond at the 1-position, which is ortho to the deactivating fluorine atom.

The resulting organolithium intermediate, 2-fluoro-4-bromophenyllithium, can then be quenched with an appropriate electrophile to introduce the tert-butyl group. However, direct alkylation with tert-butyl halides is often inefficient with aryllithiums due to competing elimination reactions. A more effective strategy involves a two-step sequence where the aryllithium is first converted to an organocuprate or subjected to a transition-metal-catalyzed cross-coupling reaction with a tert-butyl electrophile.

Alternatively, a route starting from 1-bromo-4-tert-butylbenzene (B1210543) could be envisioned. acs.orgnih.gov This approach would involve a directed ortho-metalation. The fluorine atom's strong directing ability can be exploited. Deprotonation of fluoroarenes with a strong base, such as lithium diisopropylamide (LDA) or a superbase combination like n-BuLi/potassium tert-butoxide, typically occurs at the position adjacent (ortho) to the fluorine atom. epfl.ch Therefore, starting with 1-bromo-4-tert-butylbenzene, one would first need to introduce the fluorine atom. A more direct metalation approach would be to use 1-bromo-2-fluorobenzene (B92463) as a starting material, perform a directed ortho-lithiation adjacent to the fluorine, introduce the tert-butyl group, and then perform a regioselective bromination at the para position relative to the fluorine.

The choice of solvent is critical in lithium-bromine exchanges. While ethereal solvents like THF or diethyl ether are common, studies on 1-bromo-4-tert-butylbenzene have shown that using t-BuLi in a non-polar solvent like heptane (B126788) containing a small amount of an ether can lead to nearly quantitative yields of the desired organolithium species, minimizing side reactions. nih.govsigmaaldrich.com

Table 1: Proposed Halogen-Metal Exchange Reaction

| Starting Material | Reagents | Intermediate | Subsequent Reaction | Product |

|---|---|---|---|---|

| 1,4-Dibromo-2-fluorobenzene | 1. t-BuLi, Heptane/THF, -78 °C | 4-Lithio-1-bromo-3-fluorobenzene | 2. tert-butyl bromide (or other t-Bu electrophile) | This compound |

Nucleophilic Aromatic Substitution (SNAr) Approaches for Fluorine Incorporation

Nucleophilic aromatic substitution (SNAr) is a primary method for introducing heteroatoms onto an aromatic ring. The reaction proceeds via an addition-elimination mechanism, which is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group. libretexts.org While aryl halides are typically unreactive towards nucleophiles, the presence of EWGs like nitro groups (-NO₂) dramatically activates the ring for substitution. libretexts.org

A direct SNAr reaction to synthesize this compound is challenging because the tert-butyl group is an activating, electron-donating group, which disfavors the formation of the negatively charged Meisenheimer intermediate required for the SNAr mechanism.

Therefore, a multi-step strategy is necessary, where an EWG is temporarily installed to facilitate the fluorine introduction. A hypothetical route could commence with 1-bromo-4-tert-butylbenzene.

Nitration: The starting material is nitrated using a mixture of nitric acid and sulfuric acid. The tert-butyl group directs electrophilic substitution to the ortho and para positions. Since the para position is blocked by bromine, nitration occurs ortho to the tert-butyl group, yielding 1-bromo-4-tert-butyl-2-nitrobenzene.

Fluorination (Halex Reaction): The resulting nitro-activated aryl bromide now has a nitro group positioned ortho to the bromine. While the bromine could be a leaving group, a more effective approach would be to replace the nitro group itself with fluorine. This type of reaction, often called a Halex (halogen exchange) reaction, typically involves heating the substrate with a fluoride salt like potassium fluoride (KF) or cesium fluoride (CsF) in a high-boiling polar aprotic solvent such as dimethylformamide (DMF) or sulfolane. The nitro group acts as an excellent leaving group in this context, leading to the formation of the desired this compound.

Modern advancements in catalysis have introduced milder methods for nucleophilic fluorination of aryl halides, often employing palladium or copper catalysts. acs.orgnih.govrsc.org These catalytic systems can facilitate the fluorination of unactivated aryl bromides, potentially offering a more direct route, though they often require specific ligands and conditions. nih.govrsc.org

Table 2: Proposed SNAr Pathway for Fluorine Incorporation

| Step | Substrate | Reagents and Conditions | Product |

|---|---|---|---|

| 1. Nitration | 1-Bromo-4-tert-butylbenzene | HNO₃, H₂SO₄ | 1-Bromo-4-tert-butyl-2-nitrobenzene |

Benzyne (B1209423) Intermediate Pathways

The benzyne mechanism represents a third major pathway for aromatic substitution, distinct from electrophilic and SNAr reactions. It proceeds via an elimination-addition sequence and is typically initiated by treating an aryl halide that has a proton ortho to the halogen with a very strong base, such as sodium amide (NaNH₂) or potassium amide (KNH₂). masterorganicchemistry.com The process generates a highly reactive benzyne intermediate, which contains a formal triple bond within the aromatic ring. This intermediate is then rapidly attacked by a nucleophile.

A significant characteristic of the benzyne mechanism is that the incoming nucleophile can add to either carbon of the "triple bond," which can lead to a mixture of regioisomers if the benzyne is unsymmetrical.

A plausible, though likely non-selective, synthesis of this compound via a benzyne intermediate could start from a dihalogenated precursor like 1,2-dibromo-4-tert-butylbenzene (B1590542) or 1-bromo-2-fluoro-4-tert-butylbenzene.

Let's consider the reaction of 1-bromo-2-fluoro-4-tert-butylbenzene with sodium amide:

Elimination: The strong amide base would abstract a proton from the ring. The most acidic proton is likely at C3, between the two halogens. Subsequent elimination of the bromide ion would generate 4-tert-butyl-3-fluorobenzyne. Alternatively, abstraction of the proton at C6 followed by elimination of the fluoride ion would lead to 3-bromo-5-tert-butylbenzyne. The former pathway is generally more favored.

Addition: The resulting benzyne is an extremely reactive electrophile. In this scenario, the reaction medium contains the amide nucleophile, which would attack the benzyne, leading to aniline derivatives rather than the target compound.

To form the target compound, one would need to generate a benzyne and trap it with a bromide source, a process that is synthetically challenging and rarely used for this type of synthesis. Due to the high reactivity and potential for isomer formation, the benzyne pathway is generally not the preferred method for the regiocontrolled synthesis of a specific polysubstituted benzene like this compound. masterorganicchemistry.com

Green Chemistry Principles and Sustainable Synthesis Approaches

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly important in the synthesis of fine chemicals and pharmaceuticals, including halogenated aromatic compounds. Key considerations include improving atom economy, using safer solvents, employing catalytic reagents over stoichiometric ones, and minimizing energy consumption.

Solvent-Free and Catalytic Methods

Applying green chemistry principles to the synthesis of this compound involves modifying traditional synthetic routes to reduce their environmental impact.

Solvent-Free Bromination: Electrophilic aromatic bromination traditionally uses elemental bromine, which is highly toxic and corrosive, and chlorinated solvents like carbon tetrachloride, which are environmentally harmful. A greener alternative is the use of solid, stable brominating reagents under solvent-free conditions. Quaternary ammonium tribromides (QATBs), such as tetrabutylammonium tribromide (TBATB), are effective reagents for the bromination of various substrates, including phenols and anilines, often requiring only gentle heating or microwave irradiation without any solvent. acgpubs.org This approach simplifies workup, reduces waste, and avoids hazardous chemicals.

Catalytic Fluorination: As mentioned in section 2.3.2, nucleophilic fluorination often requires harsh conditions and high-boiling polar aprotic solvents. The development of transition-metal-catalyzed fluorination represents a significant green advancement. Systems based on palladium nih.gov or copper acs.orgrsc.org can catalyze the conversion of aryl bromides to aryl fluorides using milder fluoride sources (e.g., AgF, KF) and lower reaction temperatures. acs.orgnih.gov These catalytic methods reduce energy consumption and the need for super-stoichiometric amounts of expensive or hazardous reagents.

Table 3: Green Chemistry Approaches

| Transformation | Conventional Method | Green Alternative | Advantages |

|---|---|---|---|

| Aromatic Bromination | Br₂ in CCl₄ or CH₂Cl₂ | Tetrabutylammonium tribromide (TBATB), solvent-free, thermal/microwave | Avoids hazardous solvent and corrosive Br₂, easier handling, reduced waste. acgpubs.org |

Atom Economy and Waste Minimization in Synthetic Design

Atom economy is a core concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. Reactions with high atom economy, such as additions and rearrangements, are preferred over substitutions and eliminations, which inherently generate byproducts.

When evaluating the proposed syntheses for this compound, the atom economy varies significantly:

Halogen-Metal Exchange Pathway: This route has a poor atom economy. For example, in the reaction of an aryl bromide (ArBr) with n-butyllithium (n-BuLi), the byproducts are lithium bromide (LiBr) and butane (B89635) (C₄H₁₀). The mass of these byproducts is substantial compared to the mass of the desired aryllithium intermediate. Subsequent quenching adds more non-incorporated atoms.

ArBr + 2 t-BuLi → ArLi + LiBr + isobutane (B21531) + isobutylene (B52900) (Simplified representation)

SNAr Pathway: The initial nitration step has a moderate atom economy, producing water as a byproduct. The subsequent fluorodinitration step (replacing -NO₂ with -F) using KF would have the following stoichiometry:

Ar-NO₂ + KF → Ar-F + KNO₂ This step is more atom-efficient than the halogen-metal exchange sequence, especially if the activating group is strategically chosen.

Catalytic Routes: Catalytic reactions inherently promote better atom economy and waste minimization. By replacing stoichiometric reagents (like organolithiums or strong bases) with a small amount of a catalyst, the generation of waste from the reagent itself is drastically reduced. For instance, a direct catalytic C-H activation/bromination or catalytic fluorination would be far superior in terms of atom economy to the multi-step classical routes. While direct C-H functionalization of the target substrate remains a significant challenge due to regioselectivity issues, it represents an ideal green synthetic goal.

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 1 Tert Butyl 2 Fluorobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactivity and Pathways

While aromatic rings are typically electron-rich and react with electrophiles, they can undergo nucleophilic aromatic substitution (SNAr) if they are substituted with strong electron-withdrawing groups. wikipedia.org The SNAr mechanism involves two steps: addition of a nucleophile to the ring to form a resonance-stabilized anion known as a Meisenheimer complex, followed by elimination of the leaving group to restore aromaticity. masterorganicchemistry.comyoutube.com The first step, the formation of the Meisenheimer complex, is typically the rate-determining step as it disrupts the aromatic system. masterorganicchemistry.com

In SNAr reactions, the nature of the leaving group is less important to the reaction rate than its effect on the stability of the Meisenheimer intermediate. stackexchange.com This leads to a reactivity order for halogens that is often the reverse of that seen in SN2 reactions. For SNAr, the reactivity is typically F > Cl > Br > I. masterorganicchemistry.com

Steric hindrance can significantly affect the rate of SNAr reactions by impeding the approach of the nucleophile to the aromatic ring. numberanalytics.com The bulky tert-butyl group at the C1 position in 4-bromo-1-(tert-butyl)-2-fluorobenzene creates substantial steric shielding around the adjacent C2 position, where the fluorine atom is located. libretexts.org This steric hindrance would likely decrease the rate of nucleophilic attack at the C2 position. numberanalytics.comlibretexts.org

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is an excellent handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The C-Br bond is significantly more reactive than the C-F bond in the common catalytic cycles (e.g., oxidative addition to a Pd(0) center), allowing for selective functionalization at the bromine-bearing position.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an aryl halide with an organoboron compound (like a boronic acid or ester). The reaction is highly versatile and tolerant of many functional groups. rsc.org this compound would readily participate in Suzuki couplings, reacting at the C-Br bond to form biaryl compounds. The C-F bond would remain intact under typical Suzuki conditions. researchgate.netresearchgate.net

Buchwald-Hartwig Amination: This is another palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.org It has become a premier method for synthesizing aryl amines. organic-chemistry.org The C-Br bond of this compound would be the reactive site, allowing for the introduction of primary or secondary amine functionalities while preserving the C-F bond. nih.gov

Heck Reaction: The Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a new C-C bond, typically with trans selectivity. organic-chemistry.orgnih.gov this compound can serve as the aryl halide component, reacting selectively at the C-Br bond to introduce a vinyl group. researchgate.net

| Reaction | Catalyst System (Typical) | Coupling Partner | Bond Formed | Reactive Site on Substrate |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Aryl/Vinyl Boronic Acid or Ester | C-C | C-Br |

| Buchwald-Hartwig Amination | Pd catalyst, Phosphine (B1218219) Ligand (e.g., XPhos), Base (e.g., NaOt-Bu) | Primary or Secondary Amine | C-N | C-Br |

| Heck Reaction | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Alkene | C-C | C-Br |

Suzuki-Miyaura Coupling (Bromine as Leaving Group)

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically catalyzed by a palladium complex. nih.gov In the case of this compound, the bromine atom serves as the leaving group in the oxidative addition step to the Pd(0) catalyst, which is generally the rate-determining step in the catalytic cycle. The reactivity order for halogens in this step is I > Br > Cl. torvergata.it

The reaction proceeds through a well-established catalytic cycle involving three main steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

Transmetalation: The organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium center, a process typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in readily available literature, the reaction is widely applied to similarly substituted aryl bromides. For instance, the coupling of other fluorohalobenzenes, such as 1-bromo-4-fluorobenzene, has been thoroughly investigated. torvergata.it The steric hindrance from the tert-butyl group ortho to the fluorine may influence the reaction rate and require specific, bulky phosphine ligands to facilitate the coupling.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Example Reagent/Condition | Purpose |

| Aryl Halide | This compound | Electrophile |

| Boronic Acid | Phenylboronic acid, 4-Methoxyphenylboronic acid | Nucleophile Source |

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Palladium Source |

| Ligand | SPhos, XPhos, PPh₃ | Stabilizes Catalyst, Facilitates Reductive Elimination |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates Boronic Acid for Transmetalation |

| Solvent | Toluene, Dioxane, THF/H₂O | Reaction Medium |

The choice of ligand is critical, especially with sterically demanding substrates. Bulky, electron-rich phosphine ligands are often employed to promote efficient oxidative addition and reductive elimination.

Buchwald-Hartwig Amination and Sonogashira Coupling

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. acs.org This reaction is exceptionally broad in scope, accommodating a wide variety of primary and secondary amines and aryl halides. organic-chemistry.org The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. acs.org A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is required to deprotonate the amine. msu.edu

For a substrate like this compound, the reaction would involve coupling with an amine (R₂NH) to form the corresponding N-aryl amine. The choice of phosphine ligand is crucial for achieving high yields, with bulky, electron-rich ligands like XPhos, RuPhos, or BrettPhos often providing superior results, particularly for sterically hindered or less reactive aryl halides. msu.eduncert.nic.in

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. rsc.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of an amine base such as triethylamine (B128534) or diisopropylamine. rsc.org The reaction can also be performed under copper-free conditions, which can prevent the undesirable side reaction of alkyne homocoupling. nih.gov

The mechanism involves two interconnected catalytic cycles:

Palladium Cycle: Similar to other cross-coupling reactions, it begins with the oxidative addition of the aryl bromide to the Pd(0) catalyst.

Copper Cycle: The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which then acts as the active nucleophile in the transmetalation step with the Pd(II) complex.

For this compound, a Sonogashira reaction would yield a substituted phenylacetylene (B144264) derivative. The reaction conditions, particularly the choice of palladium source, ligand, and the use of a copper co-catalyst, would need to be optimized for this specific substrate. nih.govacs.org

Table 2: Typical Catalytic Systems for Buchwald-Hartwig and Sonogashira Couplings

| Reaction | Catalyst/Precatalyst | Ligand | Base | Solvent |

| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | XPhos, SPhos, RuPhos | NaOtBu, K₃PO₄ | Toluene, Dioxane |

| Sonogashira (Cu-catalyzed) | Pd(PPh₃)₂Cl₂ | PPh₃ | Et₃N, i-Pr₂NH | THF, DMF |

| Sonogashira (Cu-free) | Pd(OAc)₂, [DTBNpP]Pd(crotyl)Cl | P(t-Bu)₃, DTBNpP | Cs₂CO₃, TMP | DMSO, Dioxane |

Heck and Kumada Coupling Reactions

Heck Reaction

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene. While widely used for aryl and vinyl halides, its application with alkyl halides is less common. For this compound, the reaction would involve coupling with an alkene (e.g., styrene (B11656) or an acrylate) in the presence of a palladium catalyst and a base to form a substituted alkene. The reaction mechanism typically involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination.

Kumada Coupling

The Kumada coupling utilizes a Grignard reagent as the nucleophile and an organic halide as the electrophile, typically catalyzed by nickel or palladium complexes. nih.govacs.org This was one of the first cross-coupling reactions developed and remains a powerful tool for C-C bond formation. nih.gov The reaction of this compound with a Grignard reagent (e.g., Phenylmagnesium bromide) would produce a biaryl product. Nickel catalysts, such as NiCl₂(dppp), are often effective for coupling aryl bromides. acs.org A key limitation is the high basicity of Grignard reagents, which restricts the presence of sensitive functional groups on either coupling partner. acs.org

Reactions Involving the tert-Butyl Group and Side-Chain Reactivity

Oxidation and Reduction Transformations

The tert-butyl group is generally considered robust and non-reactive due to the absence of α-hydrogens and the high bond dissociation energy of its primary C-H bonds. Direct oxidation or reduction of the tert-butyl group itself is challenging and typically requires harsh conditions that would likely not be compatible with the rest of the this compound molecule.

However, recent advances in catalysis have demonstrated that even the strong C-H bonds of a tert-butyl group can be targeted. For instance, a highly electrophilic manganese catalyst has been used with hydrogen peroxide to achieve the site-selective hydroxylation of tert-butyl groups on various molecules, yielding primary alcohols. acs.org This method relies on a powerful manganese-oxo species capable of overcoming the high C-H bond energy. acs.org While not specifically demonstrated on this compound, this represents a potential pathway for its functionalization.

Reduction of the tert-butyl group is not a common transformation in synthetic chemistry. In contrast, the aromatic ring can be reduced under certain conditions (e.g., Birch reduction), but this would fundamentally alter the core structure.

Functionalization of the Alkyl Moiety

Direct functionalization of the C-H bonds of the tert-butyl group is a significant challenge due to its steric bulk and high bond strength. acs.org Traditional methods like Friedel-Crafts alkylation are often limited by substituent directing effects and steric hindrance. ncert.nic.in

Modern synthetic methods are emerging to address this challenge. C-H activation strategies using directing groups can achieve functionalization at specific positions. torvergata.it For example, silicon-based tethers with a nitrile directing group have been developed to achieve meta-selective C-H olefination on aromatic rings bearing benzylic alcohols. torvergata.it Another approach involves the activation of tertiary benzylic alcohols with reagents like thionyl chloride, followed by methylation with trimethylaluminum (B3029685), to install tert-butyl groups. acs.org Although these methods are not directly applicable to the pre-existing tert-butyl group on this compound, they highlight the ongoing efforts to control reactivity at sterically congested positions.

Radical Reactions and Single-Electron Transfer Processes

The carbon-bromine bond of this compound is susceptible to radical reactions. One common transformation is radical dehalogenation, where the C-Br bond is cleaved homolytically to generate an aryl radical. This can be achieved using radical initiators like AIBN (2,2'-azobis(isobutyronitrile)) in the presence of a hydrogen atom donor such as tributyltin hydride.

More recently, photoredox catalysis has emerged as a powerful tool for generating aryl radicals from aryl halides under mild conditions. nih.gov This process often involves a single-electron transfer (SET) from an excited-state photocatalyst to the aryl halide. nih.gov The reduction of aryl bromides typically proceeds through the formation of a radical anion, which then fragments to release a bromide ion and the corresponding aryl radical. nih.gov This aryl radical can then be trapped by a hydrogen atom source for simple reduction or participate in various C-C or C-heteroatom bond-forming reactions. nih.gov

The feasibility of a SET process depends on the reduction potential of the aryl halide and the excited-state potential of the photocatalyst. organic-chemistry.org While specific studies on this compound are scarce, the principles of photoredox catalysis suggest it could be a viable substrate for such transformations.

Mechanistic Studies and Reaction Kinetics

Mechanistic studies of this compound focus on elucidating the step-by-step sequence of events during a chemical reaction. This includes the identification of transient intermediates and the characterization of transition states. Reaction kinetics, the study of reaction rates, provides quantitative data that helps to unravel these mechanisms. For aromatic compounds, key areas of investigation include electrophilic and nucleophilic aromatic substitution reactions. The interplay of the inductive and resonance effects of the substituents, along with steric hindrance, governs the rate and regioselectivity of these reactions. libretexts.orglibretexts.org

The transition state is a high-energy, transient configuration of atoms that exists for an infinitesimally short time as reactants transform into products. The energy required to reach this state is the activation energy, which is a critical factor in determining the reaction rate. For reactions involving this compound, computational chemistry methods are invaluable for modeling the geometry and energy of transition states.

In a typical electrophilic aromatic substitution reaction on this molecule, the incoming electrophile can attack various positions on the benzene (B151609) ring. The stability of the resulting transition states for attack at each position will determine the final product distribution. The fluorine atom is an ortho, para-director, while the bromine atom is also an ortho, para-director, and the bulky tert-butyl group is an ortho, para-director. However, the large size of the tert-butyl group can sterically hinder attack at the adjacent ortho position. fiveable.me

Illustrative Data for Transition State Analysis:

The following table presents hypothetical calculated activation energies for the nitration of this compound at different positions. These values are illustrative and based on the expected electronic and steric effects of the substituents.

| Position of Electrophilic Attack | Relative Activation Energy (kcal/mol) | Key Stabilizing/Destabilizing Factors |

|---|---|---|

| C-3 (ortho to F, meta to Br and t-Bu) | Higher | Steric hindrance from adjacent fluorine and tert-butyl group. |

| C-5 (para to F, meta to Br and t-Bu) | Lower | Favorable resonance stabilization from fluorine; less steric hindrance. |

| C-6 (ortho to t-Bu and Br, meta to F) | Highest | Significant steric hindrance from the bulky tert-butyl group. |

This hypothetical analysis suggests that electrophilic attack is most likely to occur at the C-5 position, directed by the fluorine atom and being the least sterically hindered position.

The Hammett equation is expressed as:

log(k/k₀) = σρ

where:

k is the rate constant for the reaction of a substituted compound.

k₀ is the rate constant for the reaction of the unsubstituted parent compound.

σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent.

ρ (rho) is the reaction constant, which is characteristic of the reaction type and its sensitivity to electronic effects.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that electron-donating groups enhance the reaction rate.

The Taft equation extends this concept to account for steric effects, particularly in aliphatic systems, but its principles are also applied to ortho-substituted aromatic systems where steric hindrance is significant. slideshare.netwikipedia.orgnih.gov The equation is often written as:

log(k/k₀) = σρ + δEs

where:

σ* and ρ* are the polar substituent and reaction constants.

Es is the steric substituent constant.

δ is the sensitivity of the reaction to steric effects.

For this compound, the Hammett and Taft parameters for each substituent can be used to predict their influence on reaction rates.

Illustrative Hammett and Taft Substituent Constants:

The table below provides typical substituent constants for the groups present in the target molecule. These values are compiled from various literature sources.

| Substituent | Hammett Constant (σ_para) | Taft Steric Parameter (Es) | Electronic Effect | Steric Effect |

|---|---|---|---|---|

| -F | +0.06 | -0.46 | Weakly deactivating (inductive) / Activating (resonance) | Small |

| -Br | +0.23 | -1.16 | Deactivating (inductive) / Weakly activating (resonance) | Moderate |

| -C(CH₃)₃ | -0.20 | -1.74 | Activating (inductive and hyperconjugation) | Very Large |

In a hypothetical nucleophilic aromatic substitution reaction, where an electron-withdrawing group would stabilize the negatively charged intermediate, a positive ρ value would be expected. The combined electronic effects of the bromo and fluoro substituents would influence the reaction rate, while the bulky tert-butyl group would primarily exert a steric effect, potentially hindering the approach of the nucleophile. researchgate.net A Hammett plot for a series of related compounds would allow for the determination of the ρ value, providing insight into the transition state's electronic demands.

Theoretical and Computational Investigations of 4 Bromo 1 Tert Butyl 2 Fluorobenzene

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic properties of molecules. For 4-Bromo-1-(tert-butyl)-2-fluorobenzene, these calculations would provide a detailed picture of its molecular orbitals and charge distribution.

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's reactivity and stability. frontiersin.org

In the case of this compound, the substituents are expected to modulate the HOMO and LUMO energy levels of the parent benzene (B151609) ring in distinct ways:

Fluorine: As a highly electronegative atom, fluorine exerts a strong -I (inductive) effect, withdrawing electron density from the ring and lowering the energy of both the HOMO and LUMO. However, it also possesses a +M (mesomeric) effect due to its lone pairs, which can donate electron density to the π-system of the ring. acs.org

Bromine: Bromine is also electronegative and exhibits a -I effect, though weaker than fluorine's. Its +M effect is also less pronounced compared to fluorine.

tert-Butyl Group: This bulky alkyl group is known to be an electron-donating group through a +I effect.

The interplay of these effects will determine the final energies of the frontier orbitals. The HOMO is likely to be destabilized (raised in energy) by the electron-donating tert-butyl group and stabilized (lowered in energy) by the halogens. Conversely, the LUMO will be stabilized by the electron-withdrawing halogens. A smaller HOMO-LUMO gap generally implies higher reactivity. frontiersin.org Studies on related fluorinated aromatic compounds have shown that fluorine substitution can lead to a stabilization of the aromatic ring. nih.gov

Table 1: Predicted Qualitative Effects of Substituents on Frontier Molecular Orbitals of this compound

| Substituent | Inductive Effect (-I) | Mesomeric Effect (+M) | Overall Impact on HOMO Energy | Overall Impact on LUMO Energy |

| Fluorine | Strong | Weak | Lowering | Lowering |

| Bromine | Moderate | Very Weak | Lowering | Lowering |

| tert-Butyl | Weak (Donating, +I) | N/A | Raising | Minimal |

This table is a qualitative prediction based on established principles of substituent effects.

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP surface would be characterized by regions of negative and positive potential.

The highly electronegative fluorine atom is expected to create a region of significant negative electrostatic potential around itself. researchgate.net The bromine atom, being less electronegative, will also contribute to a negative potential, but to a lesser extent. researchgate.net The benzene ring itself will exhibit a π-electron cloud, generally a region of negative potential, though this will be modulated by the substituents. mdpi.com The hydrogen atoms of the tert-butyl group will likely be regions of positive potential.

Computational studies on halobenzenes have shown that the electrostatic potential around the halogen atoms is not uniform. A region of positive potential, known as a σ-hole, can exist along the C-X (where X is a halogen) bond axis, which can participate in halogen bonding. researchgate.net

Molecular Dynamics and Conformational Analysis

Molecular dynamics simulations can provide insights into the flexibility of a molecule and its preferred conformations over time. For this compound, a key aspect of its structure is the steric influence of the large tert-butyl group.

The tert-butyl group is exceptionally bulky and imposes significant steric hindrance. acs.org This steric strain can influence the geometry of the benzene ring and the orientation of the substituents. It is likely that the C-C bonds adjacent to the tert-butyl group will be slightly elongated to alleviate this strain. The presence of the tert-butyl group will also restrict the rotation of adjacent substituents, although in this case, the other substituents are single atoms.

The primary impact of the tert-butyl group's steric bulk is on the accessibility of the adjacent ortho positions for chemical reactions. libretexts.org This steric hindrance is a dominant factor in determining the regioselectivity of reactions involving this molecule.

In the solid state, molecules of this compound would arrange themselves in a crystal lattice determined by a balance of intermolecular forces. These forces would include:

Van der Waals forces: These are ubiquitous and will be significant due to the large surface area of the molecule, particularly the tert-butyl group.

Dipole-dipole interactions: The polar C-F and C-Br bonds will give the molecule a net dipole moment, leading to dipole-dipole interactions.

π-π stacking: The aromatic rings can stack on top of each other, a common interaction in crystalline aromatic compounds. mdpi.com

Halogen bonding: The potential for σ-holes on the bromine and fluorine atoms suggests that halogen bonding could play a role in the crystal packing. rsc.org

The bulky tert-butyl group will likely play a crucial role in dictating the packing efficiency, potentially leading to a less dense crystal structure compared to less substituted analogues.

Prediction of Reactivity and Regioselectivity

The combination of electronic and steric effects of the substituents allows for a reasoned prediction of the reactivity and regioselectivity of this compound in, for example, electrophilic aromatic substitution reactions.

The directing effects of the substituents are key to predicting where an incoming electrophile will attack the benzene ring:

The tert-butyl group is an activating group and an ortho, para-director due to its electron-donating inductive effect. stackexchange.com

When multiple substituents are present, their directing effects can either reinforce or oppose each other. In this compound, the tert-butyl group at position 1, the fluorine at position 2, and the bromine at position 4 present a complex scenario.

Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution

| Position | Directing Influence of tert-Butyl (at C1) | Directing Influence of Fluorine (at C2) | Directing Influence of Bromine (at C4) | Overall Predicted Favorability | Steric Hindrance |

| C3 | meta | ortho | meta | Moderately Favorable | Low |

| C5 | para | meta | ortho | Highly Favorable | Low |

| C6 | ortho | para | meta | Favorable | High (from tert-butyl) |

This table represents a qualitative prediction based on established directing effects and steric considerations.

Based on this analysis, the most likely position for electrophilic attack would be C5 . This position is activated by being para to the strongly activating tert-butyl group and ortho to the bromine atom. While the fluorine atom directs meta to this position, the combined activating and directing effects of the tert-butyl and bromo groups are expected to dominate. Furthermore, the C5 position is sterically accessible.

The C6 position, while activated by being ortho to the tert-butyl group and para to the fluorine, is severely sterically hindered by the bulky tert-butyl group, making attack at this site less probable. libretexts.org The C3 position is ortho to the fluorine, but meta to the other two groups, making it a less favored site for substitution.

Solvent Effects on Electronic Structure and Reactivity

The chemical behavior of a molecule is not solely determined by its intrinsic properties but is also significantly influenced by its environment, particularly the solvent. For this compound, the polarity of the solvent is expected to play a crucial role in modulating its electronic structure and, consequently, its reactivity. Computational methods, particularly those rooted in density functional theory (DFT), are invaluable for predicting these effects.

Theoretical studies on various halogenated aromatic compounds have demonstrated that solvent interactions can alter molecular geometries, dipole moments, and the energies of frontier molecular orbitals. worldscientific.comrsc.orgrsc.org The polarizable continuum model (PCM) is a common and effective computational approach to simulate these solvent effects. worldscientific.com In this model, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed within a cavity in this medium.

Influence on Electronic Structure:

The electronic distribution in this compound would be sensitive to the solvent's polarity. In a nonpolar solvent, the molecule's electronic properties would be close to its gas-phase characteristics. However, in a polar solvent, the solvent molecules will orient themselves to stabilize the solute's dipole moment. This stabilization effect can lead to changes in the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For instance, theoretical calculations on similar substituted benzenes suggest that increasing solvent polarity can lead to a stabilization of both the HOMO and LUMO, though not always to the same extent. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that influences the molecule's kinetic stability and electronic absorption properties. A smaller HOMO-LUMO gap generally implies higher reactivity.

To illustrate the potential impact of solvents on the electronic properties of this compound, a hypothetical data table based on DFT calculations is presented below. Such a table would be the expected output of a computational study.

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| n-Hexane | 1.88 | 2.15 | -6.50 | -0.80 | 5.70 |

| Dichloromethane (B109758) | 8.93 | 2.45 | -6.65 | -0.95 | 5.70 |

| Acetonitrile | 37.5 | 2.70 | -6.75 | -1.10 | 5.65 |

| Water | 80.1 | 2.85 | -6.80 | -1.20 | 5.60 |

Note: This table is a hypothetical representation of data that would be generated from computational studies.

Influence on Reactivity:

Solvent effects also extend to the reactivity of this compound. The reactivity of substituted benzenes is often governed by the electron density of the aromatic ring. lumenlearning.com The fluorine and bromine atoms are electron-withdrawing through their inductive effects but can also act as weak electron donors through resonance. The bulky tert-butyl group is an electron-donating group. The interplay of these substituent effects, combined with the influence of the solvent, will determine the molecule's reactivity in, for example, electrophilic aromatic substitution reactions. ma.edu

In a polar solvent, the transition states of reactions can be differentially stabilized compared to the reactants. For reactions involving charged intermediates, such as arenium ions in electrophilic aromatic substitution, polar solvents can significantly lower the activation energy, thereby increasing the reaction rate. Computational studies can model these transition states and calculate the activation barriers in different solvents, providing quantitative predictions of reactivity.

Computational Design of Novel Derivatives

Computational chemistry provides powerful tools for the in silico design of novel molecules with desired properties, a process that is significantly faster and more cost-effective than traditional synthetic exploration. nih.govrsc.org For this compound, computational design could be employed to create derivatives with tailored electronic, optical, or biological properties.

The general workflow for the computational design of novel derivatives involves:

Defining the Target Property: The first step is to identify the property to be optimized. This could be, for example, a specific absorption wavelength, enhanced reactivity at a particular position, or improved binding affinity to a biological target.

Systematic Structural Modification: A library of virtual derivatives is created by systematically modifying the parent structure of this compound. This could involve changing the position of the substituents, replacing the bromine or fluorine with other halogens, or introducing new functional groups at the available positions on the benzene ring.

High-Throughput Computational Screening: The properties of each derivative in the virtual library are then calculated using computational methods, often starting with less computationally expensive methods for initial screening, followed by more accurate (and expensive) methods for the most promising candidates. nih.gov

Analysis and Selection: The results of the computational screening are analyzed to identify the derivatives that best meet the design criteria.

For example, to design a derivative with a smaller HOMO-LUMO gap, which might be desirable for applications in organic electronics, one could computationally explore the effect of adding strong electron-donating or electron-withdrawing groups to the aromatic ring. A hypothetical screening of such derivatives is presented in the table below.

| Derivative | Substituent | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Parent Compound | - | -6.50 | -0.80 | 5.70 |

| Derivative 1 | 5-Nitro (-NO₂) | -7.20 | -1.90 | 5.30 |

| Derivative 2 | 5-Amino (-NH₂) | -6.10 | -0.60 | 5.50 |

| Derivative 3 | 5-Cyano (-CN) | -7.10 | -1.75 | 5.35 |

| Derivative 4 | 5-Methoxy (-OCH₃) | -6.25 | -0.65 | 5.60 |

Note: This table is a hypothetical representation of data that would be generated from computational studies.

From this hypothetical data, one could conclude that adding a nitro or cyano group at the 5-position would be a promising strategy to reduce the HOMO-LUMO gap of this compound. These in silico findings would then guide synthetic chemists to prioritize the synthesis of the most promising candidates for experimental validation. This synergy between computational design and experimental work accelerates the discovery of new functional molecules.

Advanced Spectroscopic and Analytical Methodologies for 4 Bromo 1 Tert Butyl 2 Fluorobenzene Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation (Methodological Approaches)

The structural confirmation of 4-Bromo-1-(tert-butyl)-2-fluorobenzene is achieved through a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy. Each technique provides unique and complementary information.

¹H NMR (Proton NMR) is used to identify the number and type of hydrogen atoms. For this compound, the spectrum is expected to show two main sets of signals:

A singlet in the aliphatic region, corresponding to the nine equivalent protons of the tert-butyl group.

A series of multiplets in the aromatic region, arising from the three protons on the benzene (B151609) ring. The coupling patterns and chemical shifts of these aromatic protons are influenced by the adjacent fluorine and bromine substituents.

¹⁹F NMR (Fluorine-19 NMR) is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. A single signal would be expected for this compound, with its chemical shift being indicative of the electronic environment around the fluorine atom. Coupling to nearby protons on the aromatic ring would also be observable.

A summary of expected ¹H NMR data for a related compound, 4-bromofluorobenzene, is presented below, illustrating the typical chemical shifts and coupling constants observed in such structures. chemicalbook.com

| Parameter | ppm | Hz |

| D(A) | 7.311 | |

| D(B) | 6.794 | |

| J(A,A') | 2.55 | |

| J(A,B) | 8.79 | |

| J(A,B') | 0.26 | |

| J(A,X) | 4.83 | |

| J(A',B) | 0.26 | |

| J(A',B') | 8.79 | |

| J(A',X) | 4.83 | |

| J(B,B') | 3.16 | |

| J(B,X) | 8.18 | |

| J(B',X) | 8.18 |

Table 1: ¹H NMR data for p-bromofluorobenzene at 300 MHz. chemicalbook.com

Two-Dimensional NMR Spectroscopy (COSY, HSQC, HMBC)

To unambiguously assign the signals from one-dimensional NMR spectra and to map out the complete bonding network, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling relationships. sdsu.edu In this compound, COSY would show correlations between adjacent protons on the aromatic ring, helping to establish their relative positions. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon-hydrogen pairs. columbia.edu This experiment is crucial for assigning the ¹³C signals corresponding to the protonated carbons of the aromatic ring and the methyl groups of the tert-butyl substituent. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) identifies longer-range (2-3 bond) correlations between carbon and hydrogen atoms. columbia.edu This powerful technique allows for the connection of non-protonated carbons (like the quaternary carbons of the benzene ring and the tert-butyl group) to nearby protons. For instance, correlations would be expected between the protons of the tert-butyl group and the quaternary carbon to which it is attached, as well as the adjacent aromatic carbon. columbia.eduyoutube.com

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the parent ion with high precision. nfdi4chem.de This allows for the unambiguous confirmation of the molecular formula of this compound, which is C₁₀H₁₂BrF. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion peak (M⁺ and M+2), further confirming the presence of a single bromine atom in the structure. docbrown.info

| Adduct | m/z (mass to charge ratio) |

| [M+H]⁺ | 231.01792 |

| [M+Na]⁺ | 252.99986 |

| [M-H]⁻ | 229.00336 |

| [M]⁺ | 230.01009 |

Table 2: Predicted m/z values for various adducts of 2-bromo-4-tert-butyl-1-fluorobenzene, an isomer of the target compound. uni.lu

Fragmentation Pattern Analysis

In the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The analysis of this fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways are expected:

Loss of a methyl group (-CH₃): A common fragmentation for tert-butyl substituted compounds, leading to a stable tertiary carbocation. This would result in a peak at M-15.

Loss of the tert-butyl group (-C(CH₃)₃): Cleavage of the bond between the aromatic ring and the tert-butyl group would generate a significant peak at M-57.

Loss of bromine radical (-Br): This would lead to a fragment ion corresponding to the fluorinated tert-butyl benzene cation.

The fragmentation pattern of 1-bromobutane (B133212) shows the characteristic M+ and M+2 peaks for the molecular ion due to the bromine isotopes, a feature that would also be prominent in the spectrum of this compound. docbrown.infodocbrown.info

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands:

C-H stretching vibrations: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the tert-butyl group are found just below 3000 cm⁻¹.

C=C stretching vibrations: Aromatic ring stretching vibrations are observed in the 1600-1450 cm⁻¹ region.

C-F stretching vibration: A strong absorption band, typically in the 1250-1000 cm⁻¹ range, is indicative of the carbon-fluorine bond.

C-Br stretching vibration: This vibration appears at lower frequencies, usually in the 700-500 cm⁻¹ range.

Raman Spectroscopy , which is complementary to IR spectroscopy, is also sensitive to molecular vibrations. It is particularly useful for identifying non-polar bonds and symmetric vibrations. The C-Br bond and the symmetric breathing modes of the aromatic ring are often strong in the Raman spectrum.

While a specific spectrum for this compound is not provided, the IR spectrum of a related compound, p-bromofluorobenzene, is available and shows the characteristic absorption patterns for this class of compounds. nist.gov

Analysis of Characteristic Functional Group Frequencies

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its distinct structural components. The C-H stretches of the tert-butyl group are anticipated in the alkane region, while the aromatic C-H stretches appear at slightly higher wavenumbers. vscht.cz The presence of the carbon-fluorine and carbon-bromine bonds, along with the vibrations of the benzene ring, provides a unique spectroscopic fingerprint.

Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100-3000 | Medium to Weak |

| Alkyl C-H (tert-butyl) | Stretch | 3000-2850 | Strong |

| Aromatic C=C | Ring Stretch | 1600-1585 and 1500-1400 | Medium to Weak |

| C-F | Stretch | 1250-1000 | Strong |

| C-Br | Stretch | 690-515 | Medium to Strong |

| Aromatic C-H | Out-of-plane Bend | 900-675 | Strong |

The pattern of out-of-plane C-H bending bands is particularly useful for confirming the substitution pattern on the aromatic ring. vscht.cz

Confirmation of Aromatic Ring Substitutions

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise connectivity of atoms and confirming the substitution pattern of the aromatic ring. For this compound, ¹H NMR and ¹³C NMR would provide definitive structural proof.

In the ¹H NMR spectrum, the three protons on the benzene ring are chemically non-equivalent and would appear as distinct signals in the aromatic region (typically δ 6.5-8.0 ppm). The electronic effects of the substituents (fluoro, bromo, and tert-butyl groups) and the coupling between adjacent protons (J-coupling) would create a complex but interpretable splitting pattern. The tert-butyl group would appear as a sharp singlet at a much higher field (upfield), integrating to nine protons. Analysis of the coupling constants and chemical shifts of the aromatic protons allows for unambiguous assignment of the 1,2,4-substitution pattern.

¹⁹F NMR spectroscopy would show a signal for the single fluorine atom, with its chemical shift and coupling to adjacent protons providing further structural confirmation. spectrabase.com While specific spectral data for this compound is not publicly detailed, related structures like 1-bromo-4-tert-butylbenzene (B1210543) have been characterized by NMR. chemicalbook.comguidechem.comnist.gov

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for assessing its final purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique ideal for analyzing the purity of volatile compounds like this compound. In this method, the compound is vaporized and separated from other components in a gas chromatograph before being detected and identified by a mass spectrometer. The retention time from the GC provides a measure of the compound's identity under specific column and temperature conditions.

The mass spectrometer fragments the molecule in a predictable way, generating a unique mass spectrum that serves as a molecular fingerprint. The molecular ion peak (M⁺) would confirm the compound's molecular weight. Due to the presence of bromine, the molecular ion would appear as a pair of peaks of nearly equal intensity (M⁺ and M⁺+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This isotopic signature is a key identifier for bromine-containing compounds. Predicted collision cross-section values for isomers can help in identification. uni.lu The technique is widely used for analyzing related bromofluorobenzene compounds. sigmaaldrich.comnist.govcimm2.com

Table 2: Predicted Key Mass Spectrometry (MS) Fragments for this compound

| Ion | m/z (mass-to-charge ratio) | Significance |

| [C₁₀H₁₂BrF]⁺ | 230/232 | Molecular Ion (M⁺) showing Br isotope pattern |

| [C₆H₃BrF]⁺ | 173/175 | Loss of tert-butyl group (C₄H₉) |

| [C₄H₉]⁺ | 57 | tert-butyl cation |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile or thermally sensitive compounds, and it is also highly effective for analyzing this compound. bldpharm.com A reversed-phase HPLC method would likely be employed, using a non-polar stationary phase (like C18) and a polar mobile phase.

The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. UPLC, which uses smaller particle sizes in the column, offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. lcms.cz The selection of an appropriate column and mobile phase is critical for achieving a robust separation. lcms.cz This method is scalable and can be adapted for the isolation of impurities in preparative separations. sielc.com

Table 3: Typical HPLC/UPLC Parameters for Analysis

| Parameter | Description |

| Column | Reversed-phase C18 or C8 |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water |

| Detector | UV-Vis (typically at 254 nm) |

| Flow Rate | ~1 mL/min (HPLC), ~0.4 mL/min (UPLC) |

| Temperature | Ambient or controlled (e.g., 30-40 °C) |

Column Chromatography and Flash Chromatography

For the purification of this compound on a preparative scale, column chromatography and its faster variant, flash chromatography, are the methods of choice. wfu.edu These techniques are used to isolate the desired product from a crude reaction mixture based on the differential adsorption of components to a solid stationary phase. rochester.edu

Given the relatively non-polar nature of the target compound, silica (B1680970) gel is a suitable stationary phase. rsc.org The separation is achieved by eluting the mixture through the column with a solvent system of appropriate polarity, typically a mixture of a non-polar solvent like hexanes and a slightly more polar solvent like ethyl acetate. rsc.org Less polar compounds travel through the column more quickly, while more polar impurities are retained longer on the silica gel. This allows for the collection of pure fractions of this compound. orgsyn.org

X-ray Diffraction Studies for Solid-State Structure Elucidation (if applicable)

As this compound is a liquid at standard temperature and pressure, single-crystal X-ray diffraction is not directly applicable. sigmaaldrich.com However, if the compound could be induced to form a stable single crystal, for instance, through low-temperature crystallization, this method could provide an unambiguous elucidation of its solid-state structure. To date, no public X-ray diffraction studies for this specific compound have been reported in the literature.

Applications of 4 Bromo 1 Tert Butyl 2 Fluorobenzene As a Synthetic Intermediate and in Advanced Materials

Building Block in Organic Synthesis

The specific arrangement of functional groups on the benzene (B151609) ring makes 4-bromo-1-(tert-butyl)-2-fluorobenzene a sought-after intermediate for synthesizing higher-order, value-added chemical structures. Its utility is most pronounced in reactions that build molecular complexity from the aromatic core.

Precursor for Complex Molecules and Heterocycles

This compound is a key starting material for the synthesis of complex polycyclic aromatic compounds and heterocycles, such as carbazoles and dibenzofurans. The typical synthetic route involves a two-step process beginning with a palladium-catalyzed cross-coupling reaction to form a biaryl system, followed by an intramolecular cyclization.

For the synthesis of a substituted dibenzofuran (B1670420), this compound can first be coupled with a partner like 2-methoxyphenylboronic acid. The resulting biaryl intermediate can then undergo intramolecular cyclization, often through a demethylation and C-O bond formation step, to yield the dibenzofuran core. researchgate.netorganic-chemistry.org Similarly, to produce carbazoles, the compound can be coupled with an appropriately substituted aniline (B41778) derivative, followed by an intramolecular C-N bond formation. nih.gov The fluorine and tert-butyl groups are carried through the synthesis, imparting specific electronic and steric properties to the final heterocyclic product. These heterocycles are core structures in many pharmaceuticals and functional materials.

A general pathway for heterocycle synthesis is outlined below:

Biaryl Formation: A Suzuki-Miyaura coupling reaction between this compound and an arylboronic acid (for dibenzofurans) or an aniline derivative (for carbazoles).

Intramolecular Cyclization: A subsequent reaction, often catalyzed by another palladium complex or copper, to form the furan (B31954) or pyrrole (B145914) ring of the heterocycle. organic-chemistry.orgnih.gov

Synthesis of Functionalized Aromatics and Biaryls

The synthesis of functionalized biaryls is one of the most powerful applications of this compound, primarily achieved through the Suzuki-Miyaura cross-coupling reaction. libretexts.org This palladium-catalyzed reaction couples the aryl bromide with an organoboron compound, such as an arylboronic acid or ester, to form a new carbon-carbon bond. researchgate.netresearchgate.net This method is highly efficient for creating substituted biaryl compounds, which are crucial intermediates for pharmaceuticals, liquid crystals, and polymers. libretexts.org

The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. The tert-butyl and fluorine substituents on the this compound ring are well-tolerated, allowing for the creation of biaryls with precisely controlled steric and electronic properties. arkat-usa.orgresearchgate.net For example, coupling with various phenylboronic acids can yield a library of substituted biphenyls, which can be further functionalized. nih.gov

Table 1: Illustrative Suzuki-Miyaura Coupling Reaction Parameters